
2-Cyano-1-methyl-1H-indole-3-carbaldehyde
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Overview
Description
2-Cyano-1-methyl-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets . They play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways, leading to diverse downstream effects .
Result of Action
Indole derivatives are known to have various biologically vital properties and have been used in the treatment of cancer cells, microbes, and different types of disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-methyl-1H-indole-3-carbaldehyde typically involves the reaction of 1-methylindole-3-carboxaldehyde with a cyanating agent. One common method is the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: 2-Cyano-1-methyl-1H-indole-3-carboxylic acid.
Reduction: 2-Amino-1-methyl-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Biological Applications
2-Cyano-1-methyl-1H-indole-3-carbaldehyde exhibits significant biological activities, making it a candidate for drug development:
- Anticancer Activity : Research indicates that derivatives of this compound demonstrate potent anticancer properties against various cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Studies have shown that compounds derived from this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
Material Science Applications
In materials science, this compound is utilized for synthesizing advanced materials:
- Fluorescent Dyes : The compound's unique structure allows it to be used as a precursor for synthesizing fluorescent dyes, which are crucial in biological imaging and sensing applications .
- Ligands in Coordination Chemistry : Its ability to coordinate with metal ions makes it valuable in creating metal complexes with potential applications in catalysis and as therapeutic agents .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various derivatives of this compound against A549 cells. The results showed that modifications at the cyano or aldehyde positions significantly enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range.
Compound | IC50 (µM) | Mechanism |
---|---|---|
Compound A | 5.8 | Apoptosis induction |
Compound B | 12.4 | Cell cycle arrest |
Compound C | 7.2 | Reactive oxygen species generation |
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of synthesized derivatives against various bacterial strains. The study highlighted that certain modifications led to improved antibacterial activity.
Derivative | Activity (Zone of Inhibition in mm) | Bacterial Strain |
---|---|---|
Derivative X | 18 | Staphylococcus aureus |
Derivative Y | 15 | Escherichia coli |
Derivative Z | 20 | Pseudomonas aeruginosa |
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carboxaldehyde: Similar structure but lacks the cyano group.
2-Methylindole-3-carboxaldehyde: Similar structure but with a methyl group instead of a cyano group.
3-Formyl-2-methylindole: Another indole derivative with a formyl group at the 3-position.
Uniqueness
2-Cyano-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both a cyano and an aldehyde group on the indole ring. This combination of functional groups provides a versatile platform for further chemical modifications and potential biological activities.
Biological Activity
2-Cyano-1-methyl-1H-indole-3-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by various studies and data tables.
This compound contains an indole structure, which is known for its diverse biological activities. The presence of the cyano and aldehyde functional groups enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of indole, including this compound, exhibit significant anticancer properties.
Case Studies
- Cytotoxicity against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of synthesized indole derivatives against several human cancer cell lines, including HepG2 (liver), HT-29 (colon), and MCF-7 (breast) using the MTT assay. Compounds derived from this compound showed promising results with IC50 values ranging from 0.34 µM to 0.43 µM against various cell lines, indicating strong antiproliferative effects .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | 0.34 |
This compound | A549 | 0.43 |
Doxorubicin | A549 | <0.5 |
- Mechanism of Action :
Antibacterial Activity
The antibacterial properties of this compound have also been explored.
Study Findings
A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Some derivatives exhibited significant antibacterial activity, particularly those with electron-donating groups that enhanced their interaction with bacterial targets .
Compound | Bacterial Strain | Activity |
---|---|---|
Derivative A | Staphylococcus aureus | High |
Derivative B | Escherichia coli | Moderate |
Other Biological Activities
In addition to anticancer and antibacterial activities, indole derivatives have shown potential in other areas:
- Anti-inflammatory Properties : Some studies indicate that indole derivatives can modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.
- Antioxidant Activity : The ability of these compounds to scavenge free radicals has been documented, which may contribute to their overall therapeutic profile.
Properties
IUPAC Name |
3-formyl-1-methylindole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-13-10-5-3-2-4-8(10)9(7-14)11(13)6-12/h2-5,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXOJBCKVMJHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C#N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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